

Spectroscopic Data of 5-Bromodecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromodecane

Cat. No.: B14545004

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-bromodecane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally acquired spectra for **5-bromodecane** in public databases, this guide presents predicted data based on established spectroscopic principles and computational models. Detailed experimental protocols for the acquisition of such data are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **5-bromodecane** ($C_{10}H_{21}Br$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H and ^{13}C NMR data were generated using computational models. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted 1H NMR Data for **5-Bromodecane**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~4.10	Multiplet	1H	CH-Br (C5)
~1.85	Multiplet	2H	CH ₂ adjacent to CH-Br (C4, C6)
~1.25 - 1.45	Multiplet	12H	CH ₂ in alkyl chains (C2, C3, C7, C8, C9)
~0.90	Triplet	6H	CH ₃ (C1, C10)

Table 2: Predicted ¹³C NMR Data for **5-Bromodecane**

Chemical Shift (δ , ppm)	Carbon Atom Assignment
~60	C5 (CH-Br)
~38	C4, C6
~32	C8
~29	C3
~27	C7
~23	C2, C9
~14	C1, C10

Infrared (IR) Spectroscopy

The predicted IR spectrum of **5-bromodecane** is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Table 3: Predicted IR Absorption Data for **5-Bromodecane**

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
2850 - 3000	C-H stretch (alkane)	Strong
1450 - 1470	C-H bend (methylene)	Medium
1375 - 1385	C-H bend (methyl)	Medium
550 - 690	C-Br stretch	Medium to Strong

Mass Spectrometry (MS)

The mass spectrum of **5-bromodecane**, obtained by electron ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, peaks containing bromine will appear as a pair of peaks (M and M+2) of approximately equal intensity.

Table 4: Predicted Mass Spectrometry Data for **5-Bromodecane**

m/z	Interpretation	Notes
220/222	[C ₁₀ H ₂₁ Br] ⁺ (Molecular Ion)	Isotopic pattern for one bromine atom.
141	[C ₁₀ H ₂₁] ⁺ (Loss of •Br)	Fragmentation of the C-Br bond.
85	[C ₆ H ₁₃] ⁺	Alpha cleavage.
71	[C ₅ H ₁₁] ⁺	Alpha cleavage.
57	[C ₄ H ₉] ⁺	Further fragmentation of the alkyl chain.
43	[C ₃ H ₇] ⁺	Further fragmentation of the alkyl chain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **5-bromodecane**.

Materials:

- **5-bromodecane** sample
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- Pipettes
- NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **5-bromodecane** in approximately 0.6-0.7 mL of CDCl_3 in a small vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve a homogeneous magnetic field, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically used.
 - ^{13}C NMR: Acquire the spectrum with broadband proton decoupling to obtain a spectrum with single lines for each carbon. A larger number of scans will be required compared to

the ^1H spectrum due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid **5-bromodecane**.

Materials:

- **5-bromodecane** sample
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Pipette
- Acetone (for cleaning)
- Kimwipes

Procedure:

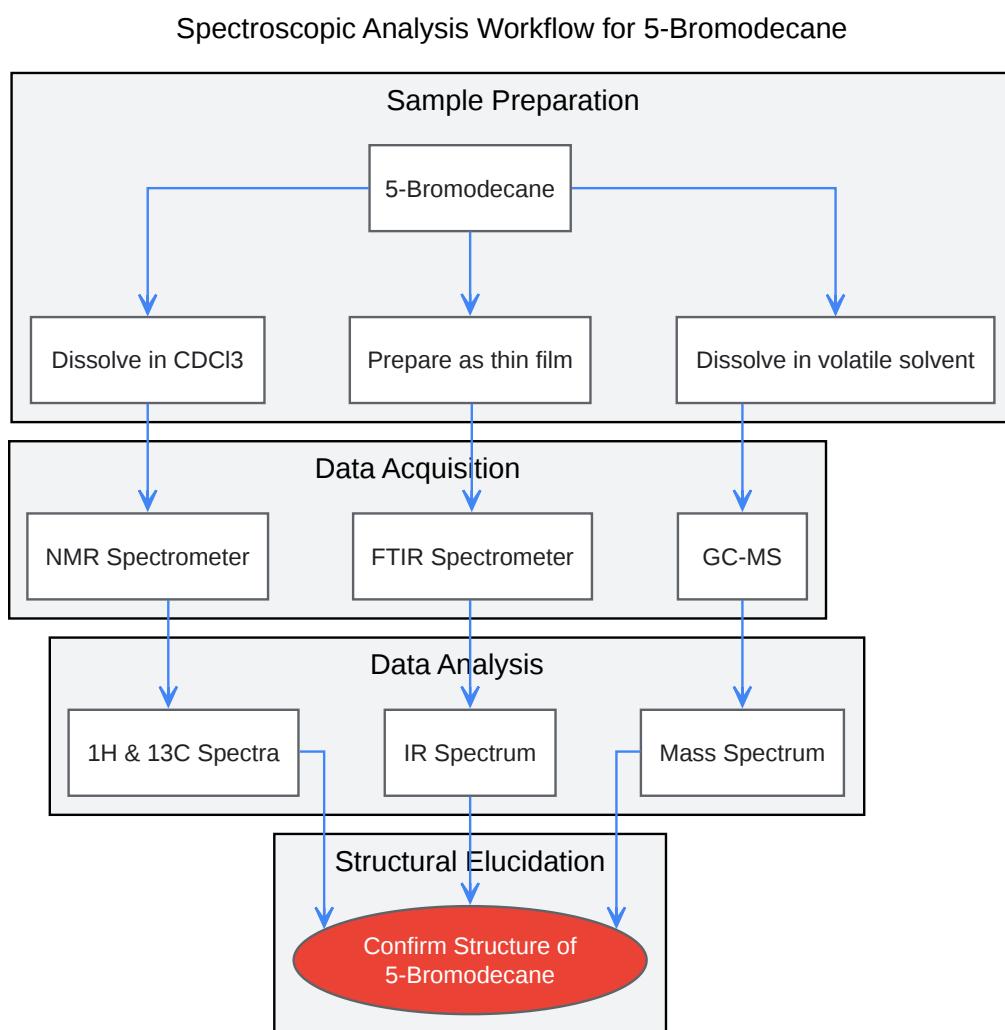
- Sample Preparation: Place one or two drops of liquid **5-bromodecane** onto the surface of a clean, dry salt plate using a pipette.
- Assemble the Sample Cell: Carefully place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.
- Acquire the Spectrum:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty beam.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with acetone and a Kimwipe. Store the plates in a desiccator.

Mass Spectrometry (MS)

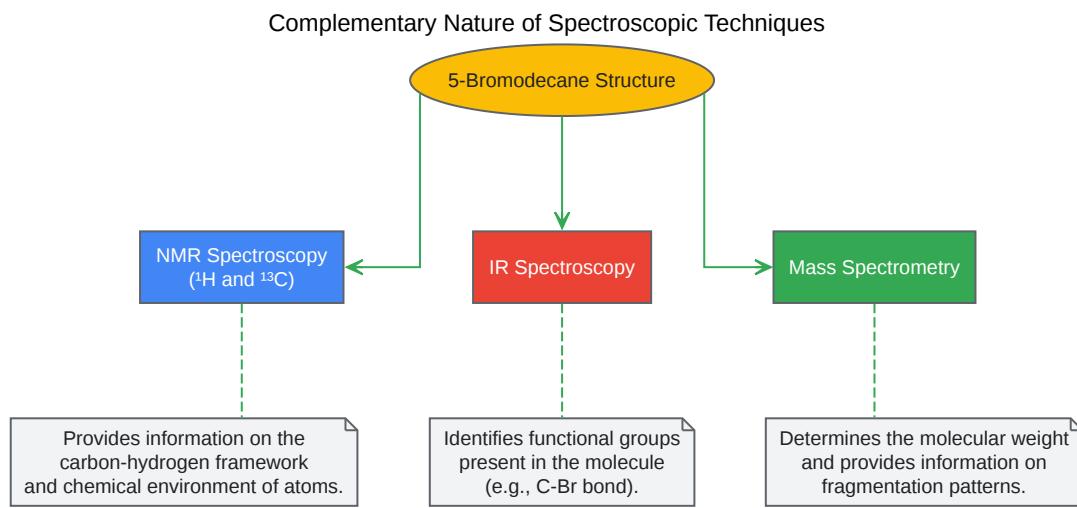
Objective: To obtain the electron ionization (EI) mass spectrum of **5-bromodecane**.

Materials:


- **5-bromodecane** sample
- Gas chromatograph-mass spectrometer (GC-MS)
- Volatile solvent (e.g., dichloromethane or hexane)
- Microsyringe

Procedure:

- Sample Preparation: Prepare a dilute solution of **5-bromodecane** (approximately 1 mg/mL) in a volatile solvent like dichloromethane or hexane.
- Instrument Setup:
 - Set up the GC with an appropriate column (e.g., a nonpolar column like DB-5) and temperature program to ensure good separation and peak shape.
 - Set the MS to operate in electron ionization (EI) mode, typically at 70 eV.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC inlet using a microsyringe.
- Data Acquisition: The sample will be vaporized in the inlet, separated by the GC column, and then introduced into the MS ion source. The mass spectrometer will scan a range of m/z values to detect the molecular ion and fragment ions.
- Data Analysis: The resulting mass spectrum will be a plot of relative ion abundance versus m/z .


Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the different techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data of 5-Bromodecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14545004#spectroscopic-data-nmr-ir-ms-for-5-bromodecane\]](https://www.benchchem.com/product/b14545004#spectroscopic-data-nmr-ir-ms-for-5-bromodecane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com